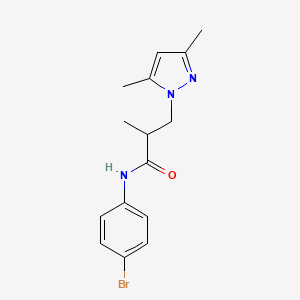

N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide” is a chemical compound . Pyrazoles, which are heterocyclic compounds with a natural or synthetic origin, have been the focus of interest due to their confirmed biological and pharmacological activities .

Synthesis Analysis

While specific synthesis information for “this compound” was not found, it’s known that pyrazole derivatives can be synthesized and their structures can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, it’s known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .Wissenschaftliche Forschungsanwendungen

Intermolecular Interactions and Molecular Assembly The synthesis and characterization of antipyrine derivatives, including studies on intermolecular interactions, provide insights into how similar compounds can form molecular assemblies. These interactions are stabilized by hydrogen bonds and π-interactions, contributing to the assembly's stability. This understanding is crucial for developing materials with tailored properties for various applications, including drug delivery systems and molecular electronics (Saeed et al., 2020).

Antimicrobial Activity Research into compounds structurally related to N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide has shown potential antimicrobial activities. These studies highlight the role of specific functional groups and structural modifications in enhancing the antimicrobial properties of these compounds, providing a pathway for developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Antioxidant and Antitumor Activities The modification of pyrazolopyridine derivatives has been explored for their antioxidant and antitumor activities. This research signifies the potential of such compounds in developing treatments for oxidative stress-related diseases and cancer, emphasizing the importance of chemical modifications to enhance biological activities (El‐Borai et al., 2013).

Corrosion Inhibition Studies on the corrosion inhibition efficiency of Schiff surfactants derived from pyrazolone compounds indicate their potential as effective inhibitors for metal corrosion in acidic environments. These findings could lead to the development of new, more efficient corrosion inhibitors for industrial applications (Tawfik, 2015).

Biological Evaluations and Medicinal Chemistry Applications Research on benzamides derived from antipyrine, a compound related to this compound, showcases their potential biological applications. These compounds were evaluated for their ability to inhibit alkaline phosphatases and ecto-5′-nucleotidases, indicating potential applications in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN3O/c1-10(9-19-12(3)8-11(2)18-19)15(20)17-14-6-4-13(16)5-7-14/h4-8,10H,9H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBDHGMVJIHOTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(C)C(=O)NC2=CC=C(C=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2517015.png)

![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2517020.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2517021.png)

![ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2517022.png)

![3-Ethenylsulfonyl-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide](/img/structure/B2517024.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2517027.png)

![N-(3-chlorobenzyl)-4-(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B2517029.png)

![1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2517033.png)